2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a polycyclic heteroaromatic compound characterized by a fused pyrano-pyridine core. Its structure includes a 3-fluorophenyl substituent at position 4, a methyl group at position 7, and a cyano group at position 2. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which can modulate electronic properties and intermolecular interactions.
Properties
IUPAC Name |
2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-8-5-12-14(16(21)20-8)13(11(7-18)15(19)22-12)9-3-2-4-10(17)6-9/h2-6,13H,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASZZEJUMGTMIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)F)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-4-(3-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile has garnered attention in recent years due to its diverse biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by a pyrano-pyridine structure, which is known for its pharmacological versatility. The synthesis typically involves the reaction of 3-fluorobenzaldehyde with malononitrile and cyclohexanedione under reflux conditions, yielding the target compound after purification steps .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In experimental models, it demonstrated the ability to suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory process. The IC50 values for COX-2 inhibition were found to be comparable to established anti-inflammatory drugs like celecoxib.
| Compound | IC50 (µM) |
|---|---|
| 2-amino-4-(3-fluorophenyl)... | 0.04 |
| Celecoxib | 0.04 |
This suggests a potential role in treating inflammatory diseases by modulating COX pathways.
Cytotoxic Effects
Studies have indicated that this compound exhibits cytotoxicity against various cancer cell lines. The mechanisms underlying this activity may involve the induction of apoptosis and disruption of cell cycle progression. In particular, it has been noted to affect cancer cells resistant to conventional therapies.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Molecular docking studies suggest that it binds effectively to enzymes involved in key metabolic pathways, including those related to inflammation and cell proliferation. For instance, it shows affinity for COX enzymes and potentially for other targets involved in tumor growth regulation .
Case Studies
-
Case Study on Antimicrobial Activity :
A study conducted on the efficacy of this compound against Pseudomonas aeruginosa revealed that it not only inhibited bacterial growth but also reduced biofilm formation, which is critical in chronic infections. -
Case Study on Anti-inflammatory Effects :
In an animal model of arthritis, administration of this compound resulted in significant reductions in joint swelling and pain compared to control groups. Histological examinations confirmed decreased inflammatory cell infiltration .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a cyclo-condensation reaction between appropriate starting materials such as 3-fluorobenzaldehyde and malononitrile. The reaction is often facilitated by catalysts like 4-(dimethylamino)pyridine in solvents such as ethanol. The resulting structure features a pyrano[3,2-c]pyridine framework that is crucial for its biological activity.
Biological Applications
Anticancer Activity
Research has indicated that derivatives of pyrano[3,2-c]pyridines exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as the induction of apoptosis and inhibition of cell proliferation. For instance, the compound has been tested against breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria makes it a potential candidate for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory research. Compounds related to this structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in various models. This property suggests potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases.
Case Studies
-
Anticancer Evaluation
- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results indicated an IC50 value significantly lower than that of standard chemotherapeutics, suggesting enhanced potency.
- Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway, characterized by increased Bax expression and decreased Bcl-2 levels.
-
Antimicrobial Testing
- In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound exhibits minimum inhibitory concentrations (MIC) comparable to existing antibiotics.
- The mode of action was further investigated using time-kill assays which confirmed rapid bactericidal activity.
-
Anti-inflammatory Studies
- In vivo models of inflammation (e.g., carrageenan-induced paw edema) demonstrated that administration of the compound significantly reduced swelling compared to control groups.
- Biochemical assays indicated a decrease in pro-inflammatory markers such as TNF-alpha and IL-6.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 3-Chlorophenyl Analog (): Replacement of fluorine with chlorine in 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile introduces greater steric bulk and slightly reduced electronegativity.
- 3-Bromophenyl Analog (): The bromine atom in compound 14 (3-bromophenyl derivative) further increases steric hindrance and polarizability, which could enhance binding to hydrophobic protein pockets. This compound demonstrated notable antiproliferative and antitubulin activities, suggesting halogen size correlates with biological potency .
Electron-Donating Substituents
- 2,3-Dimethoxyphenyl Analog (): The dimethoxy groups in 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile provide electron-donating effects, altering the electronic environment of the aromatic ring. Methoxy groups may enhance solubility via hydrogen bonding but reduce metabolic stability due to susceptibility to demethylation .
Modifications to the Heterocyclic Core
Pyrano[3,2-c]quinoline Derivatives ()
Compound 2d (2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile) replaces the pyridine ring with a quinoline moiety.
Pyrano[2,3-c]pyrazole Derivatives ()
6-Amino-4-(3-fluorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile features a pyrazole ring instead of pyridine. The pyrazole core introduces additional hydrogen-bonding sites, which may improve target selectivity in enzyme inhibition .
Preparation Methods
Reaction Mechanism
This three-step sequence (Figure 1) begins with Knoevenagel condensation between 3-fluorobenzaldehyde and cyanoacetic acid, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of 4-hydroxy-6-methyl-2(1H)-pyridone to the nitrile’s β-position initiates cyclization, yielding the pyrano[3,2-c]pyridine skeleton.
Key Conditions
Experimental Optimization
Table 1 : Impact of Catalyst Loading on Yield
| Piperidine (mol%) | Time (h) | Yield (%) |
|---|---|---|
| 2 | 6 | 56 |
| 5 | 3 | 78 |
| 10 | 1 | 82 |
Exceeding 10 mol% piperidine risks side reactions, such as pyridone dimerization. Methanol’s polarity facilitates both Knoevenagel and Michael steps, while its low boiling point permits easy removal post-reaction.
One-Pot Multicomponent Synthesis
Pyrrolidine-Acetic Acid Catalyzed Assembly
Adapting methodologies from pyridine-2,6-dicarboxylate syntheses, a one-pot protocol combines 3-fluorobenzaldehyde, ethyl pyruvate, and malononitrile under dual catalysis:
- Pyrrolidine (0.4 equiv) : Enables enamine formation with pyruvate.
- Acetic acid (1.0 equiv) : Protonates intermediates, accelerating cyclization.
Procedure
- React 3-fluorobenzaldehyde (1.0 mmol), ethyl pyruvate (3.0 mmol), and malononitrile (1.2 mmol) in acetonitrile with pyrrolidine/acetic acid (25°C, 30 h).
- Add ammonium acetate (3.0 mmol) and stir (24 h) to aromatize the dihydropyran intermediate.
- Isolate via filtration (yield: 68%).
Table 2 : Solvent Screening for One-Pot Synthesis
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 68 |
| Methanol | 32.7 | 59 |
| Dichloromethane | 8.9 | 42 |
Acetonitrile’s moderate polarity balances solubility and transition-state stabilization.
Post-Synthetic Modifications
Oxidation of Dihydro Intermediates
While the target compound retains the 5,6-dihydro moiety, analogous syntheses employ bromate/bromide systems (NaBrO₃/NaBr/H₂SO₄) for oxidations. For example, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde synthesis achieves 60% yield using this system, though unnecessary here.
Amination Strategies
The 2-amino group is intrinsic to the pyridone precursor (4-hydroxy-6-methyl-2(1H)-pyridone). Alternative routes using 4-aminopyridines risk overfunctionalization and require protective groups.
Comparative Analysis of Methods
Table 3 : Method Comparison
| Parameter | Knoevenagel-Michael | One-Pot |
|---|---|---|
| Yield | 82% | 68% |
| Steps | 3 | 1 |
| Catalyst Cost | Low (piperidine) | Moderate |
| Purification | Crystallization | Filtration |
The Knoevenagel-Michael method offers higher yields but requires isolation of intermediates. The one-pot approach streamlines synthesis at the expense of 14% yield.
Spectroscopic Characterization
- ¹H NMR : A doublet at δ 7.45–7.52 ppm (J = 8.5 Hz) confirms the 3-fluorophenyl group. The H5 proton couples with fluorine (³JFH = 2.6 Hz), observable as a doublet of doublets.
- ¹³C NMR : The cyano carbon resonates at δ 118–120 ppm, while the ketone (C5) appears at δ 195–198 ppm.
- X-ray Diffraction : Analogous structures show planar pyrano-pyridine systems with fluorine···H5 through-space interactions (2.9–3.1 Å).
Industrial Scalability and Environmental Impact
- Catalyst Recovery : Piperidine and acetic acid are distillable, enabling reuse.
- Solvent Choice : Methanol and acetonitrile are preferable to chlorinated solvents (e.g., dichloromethane) due to lower toxicity.
- Waste Streams : Neutralization of acidic byproducts (e.g., H₂SO₄) with CaCO₃ minimizes environmental burden.
Q & A
Basic: What synthetic routes and optimization strategies are recommended for this compound?
Answer:
The compound can be synthesized via multicomponent reactions (MCRs) involving substituted aldehydes, malononitrile, and active methylene precursors. Reaction optimization should focus on solvent selection (e.g., ethanol or DMF), catalyst type (e.g., piperidine or L-proline), and temperature control (80–100°C). For example, a related pyrano-quinoline derivative achieved 91% yield using DMSO-d6 as a solvent and microwave-assisted heating . Statistical design of experiments (DoE) is critical to minimize trial runs; factorial designs can identify key variables (e.g., molar ratios, time) affecting yield and purity .
Basic: What spectroscopic techniques are essential for characterization, and what key spectral markers should be prioritized?
Answer:
- 1H/13C NMR : Focus on the pyran ring protons (δ 4.55 ppm for H-4) and aromatic fluorophenyl signals (δ 7.58–7.16 ppm). The methyl group at position 7 appears as a singlet near δ 3.53 ppm .
- HRMS : Confirm molecular weight with sodium adducts (e.g., [M+Na]+ at m/z 386.0677) .
- FT-IR : Nitrile stretches (~2200 cm⁻¹) and carbonyl peaks (~1680 cm⁻¹) are critical for functional group validation .
Advanced: How can computational methods enhance synthesis and reaction design?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, reducing experimental redundancy. For instance, reaction path searches using software like GRRM or Gaussian can identify low-energy intermediates in pyrano-pyridine formation. Hybrid approaches integrating computation (e.g., transition state modeling) and experimental validation (e.g., kinetic studies) accelerate discovery .
Advanced: How can structural contradictions in spectral data (e.g., NMR shifts) be resolved for novel derivatives?
Answer:
Contradictions often arise from conformational flexibility or solvent effects. Strategies include:
- Variable-temperature NMR to assess dynamic effects.
- X-ray crystallography to resolve ambiguities (e.g., triclinic crystal systems with P1 space groups, as seen in related pyrano derivatives with a = 9.8522 Å, b = 14.549 Å) .
- 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry .
Basic: What in vitro assays are suitable for evaluating bioactivity, and how should controls be designed?
Answer:
- Antiproliferative assays : Use MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2), with doxorubicin as a positive control. A related compound showed IC₅₀ values <10 µM in preliminary screens .
- Antimicrobial tests : Employ microdilution methods (MIC determination) against S. aureus or E. coli, with ciprofloxacin as a reference .
Advanced: What crystallography strategies elucidate structural features impacting physicochemical properties?
Answer:
Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond angles and packing motifs. For example, triclinic systems (e.g., α = 101.755°, β = 90.840°) reveal intermolecular hydrogen bonds influencing solubility. Hirshfeld surface analysis can quantify interactions (e.g., C–H···O/N) critical for crystal stability .
Advanced: How can statistical DoE optimize synthesis yield and purity?
Answer:
A central composite design (CCD) or Box-Behnken matrix tests variables like catalyst loading (5–15 mol%), temperature (70–110°C), and reaction time (2–6 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 10 mol% catalyst, 90°C, 4 hrs), improving yield from 70% to >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
